molecular formula C23H25ClN4O4S B4397927 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(piperidin-1-ylsulfonyl)benzamide

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B4397927
M. Wt: 489.0 g/mol
InChI Key: XKRZPQYEILEJCY-UHFFFAOYSA-N
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Description

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a pyrazole ring, a piperidine sulfonyl group, and a chlorobenzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable diketone and hydrazine derivative to form the pyrazole ring.

    Introduction of the Phenyl Group: Through a Friedel-Crafts acylation or similar reaction.

    Chlorination: Introduction of the chlorine atom via electrophilic substitution.

    Formation of the Piperidine Sulfonyl Group: Using sulfonyl chloride and piperidine.

    Coupling Reactions: Final coupling of the pyrazole derivative with the chlorobenzamide under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chloro or sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(piperidin-1-ylsulfonyl)benzamide could have several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-piperidinylsulfonyl)benzamide

Uniqueness

The uniqueness of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(piperidin-1-ylsulfonyl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O4S/c1-16-21(23(30)28(26(16)2)18-9-5-3-6-10-18)25-22(29)17-11-12-19(24)20(15-17)33(31,32)27-13-7-4-8-14-27/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRZPQYEILEJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(piperidin-1-ylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(piperidin-1-ylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(piperidin-1-ylsulfonyl)benzamide
Reactant of Route 4
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(piperidin-1-ylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(piperidin-1-ylsulfonyl)benzamide
Reactant of Route 6
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(piperidin-1-ylsulfonyl)benzamide

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